Propyl-2-chlorpropanoat

Übersicht

Beschreibung

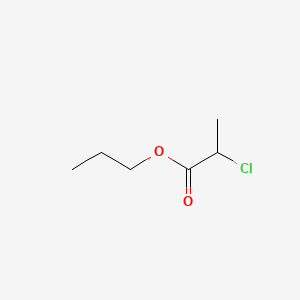

Propyl 2-chloropropanoate, also known as propyl 2-chloropropionate, is an organic compound with the molecular formula C6H11ClO2. It is an ester derived from propionic acid and is characterized by the presence of a chlorine atom attached to the second carbon of the propanoate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Propyl 2-chloropropanoate features a propyl group attached to the ester functional group, which includes a chlorine atom on the second carbon of the propanoate chain. This structure contributes to its reactivity and utility in synthetic chemistry.

Synthesis of Herbicides

One of the primary applications of propyl 2-chloropropanoate is in the synthesis of herbicides. The compound serves as an intermediate in producing various herbicidal compounds, particularly those that exhibit selective activity against specific weed species. For instance, it can be transformed into derivatives that are more potent against target plants while minimizing damage to crops .

Chemical Intermediates

Propyl 2-chloropropanoate is utilized as a chemical intermediate in the synthesis of other organic compounds. Its chlorinated structure allows for further reactions such as nucleophilic substitutions, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals .

Asymmetric Synthesis

Recent studies have shown that propyl 2-chloropropanoate can be used in asymmetric synthesis reactions, particularly in nickel-catalyzed reductive cross-couplings. These reactions are crucial for producing enantiomerically enriched compounds, which are essential in drug development .

Case Study 1: Herbicidal Activity

A study conducted on various chloropropionic acid esters, including propyl 2-chloropropanoate, demonstrated their effectiveness as herbicides. The research indicated that certain derivatives exhibited significant herbicidal activity against common agricultural weeds while maintaining low toxicity to crops .

Case Study 2: Pharmaceutical Applications

Another investigation highlighted the role of propyl 2-chloropropanoate in synthesizing pharmaceutical compounds. The compound was used as a precursor for creating bioactive molecules with potential therapeutic effects. The study emphasized the importance of optimizing reaction conditions to enhance yield and selectivity .

Wirkmechanismus

Pharmacokinetics

Keep in mind that this information is based on general principles and extrapolation from related compoundsIf you have any additional questions or need further clarification, feel free to ask! 😊

Biochemische Analyse

Biochemical Properties

Propyl 2-chloropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between propyl 2-chloropropanoate and esterases results in the cleavage of the ester bond, producing propanol and 2-chloropropanoic acid. Additionally, propyl 2-chloropropanoate may interact with other biomolecules, such as transport proteins, affecting their binding and transport properties .

Cellular Effects

Propyl 2-chloropropanoate exerts various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to propyl 2-chloropropanoate has been shown to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of propyl 2-chloropropanoate involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, propyl 2-chloropropanoate may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Additionally, propyl 2-chloropropanoate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propyl 2-chloropropanoate can change over time. The stability and degradation of the compound are important factors to consider. Propyl 2-chloropropanoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to propyl 2-chloropropanoate in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of propyl 2-chloropropanoate vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that propyl 2-chloropropanoate can cause dose-dependent changes in physiological parameters, such as liver enzyme levels and histopathological alterations. It is important to determine the threshold dose at which propyl 2-chloropropanoate exhibits toxic effects to ensure safe usage in experimental settings .

Metabolic Pathways

Propyl 2-chloropropanoate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce propanol and 2-chloropropanoic acid. These metabolites can further participate in metabolic reactions, contributing to the overall metabolic flux. Additionally, propyl 2-chloropropanoate may interact with cofactors or other enzymes involved in metabolic pathways, influencing their activity and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of propyl 2-chloropropanoate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, propyl 2-chloropropanoate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of propyl 2-chloropropanoate within tissues depends on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

Propyl 2-chloropropanoate exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, propyl 2-chloropropanoate may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. The subcellular localization of propyl 2-chloropropanoate is crucial for understanding its biochemical effects and mechanisms of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of propyl 2-chloropropanoate may involve the chlorination of propionic acid to form 2-chloropropanoic acid, followed by esterification with propanol. The process is optimized to achieve high yields and purity of the final product. Industrial production methods may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 2-chloropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

Hydrolysis: In the presence of water and an acid or base catalyst, propyl 2-chloropropanoate can hydrolyze to form 2-chloropropanoic acid and propanol.

Reduction: The compound can be reduced to form propyl 2-chloropropanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted propanoates.

Hydrolysis: Formation of 2-chloropropanoic acid and propanol.

Reduction: Formation of propyl 2-chloropropanol.

Vergleich Mit ähnlichen Verbindungen

Propyl 2-chloropropanoate can be compared with other similar compounds, such as:

Ethyl 2-chloropropanoate: Similar structure but with an ethyl group instead of a propyl group.

Methyl 2-chloropropanoate: Similar structure but with a methyl group instead of a propyl group.

Butyl 2-chloropropanoate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of propyl 2-chloropropanoate lies in its specific reactivity due to the propyl group and the presence of the chlorine atom. This combination makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Eigenschaften

IUPAC Name |

propyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDQGLUGZORASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935558 | |

| Record name | Propyl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-03-5 | |

| Record name | Propyl 2-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.